molecular formula C20H31N B1213853 Dihydroabietylamine CAS No. 24978-68-5

Dihydroabietylamine

Cat. No.: B1213853
CAS No.: 24978-68-5
M. Wt: 285.5 g/mol
InChI Key: JVVXZOOGOGPDRZ-UHFFFAOYSA-N
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Description

Dihydroabietylamine, also known as leelamine, is a diterpene amine derived from abietic acid. It is a colorless to slightly yellow solid that is soluble in various organic solvents but insoluble in water. This compound is known for its weak affinity for cannabinoid receptors CB1 and CB2 and its role as an inhibitor of pyruvate dehydrogenase kinase .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroabietylamine is typically synthesized through the hydrogenation of rosin acid nitriles. The process involves the following steps:

    Hydrogenation: Rosin acid nitriles are hydrogenated to produce a mixture of hydroabietylamines.

    Separation: The mixture is then separated to obtain relatively pure this compound.

Industrial Production Methods: In industrial settings, this compound is produced by heating rosin in an aluminum or copper pot to around 270°C. The dismutation reaction is catalyzed by palladium-carbon, and the product is obtained through vacuum distillation .

Chemical Reactions Analysis

Types of Reactions: Dihydroabietylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Dihydroabietylamine exerts its effects through several mechanisms:

Comparison with Similar Compounds

Dihydroabietylamine is unique compared to other similar compounds due to its specific molecular structure and biological activities. Similar compounds include:

This compound stands out due to its ability to inhibit pyruvate dehydrogenase kinase and disrupt cholesterol transport, making it a valuable compound in medicinal chemistry and industrial applications .

Properties

IUPAC Name

(1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVXZOOGOGPDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859648
Record name Abieta-8,11,13-trien-18-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24978-68-5
Record name Dihydroabietylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85674
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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